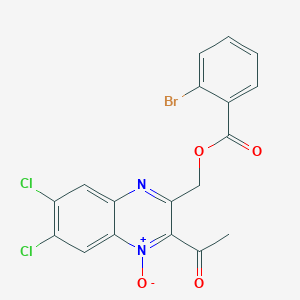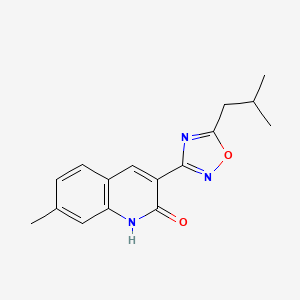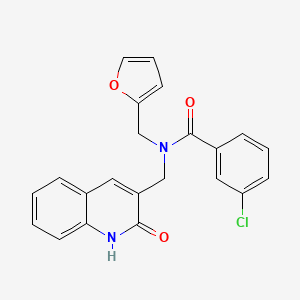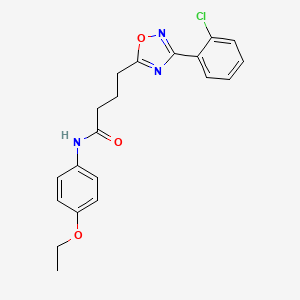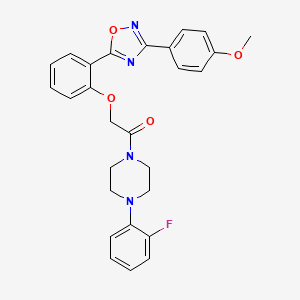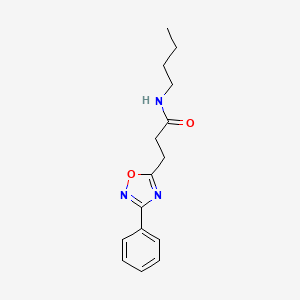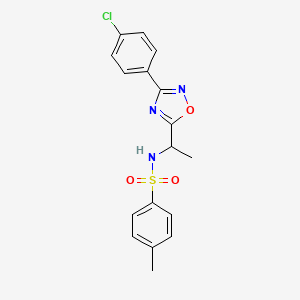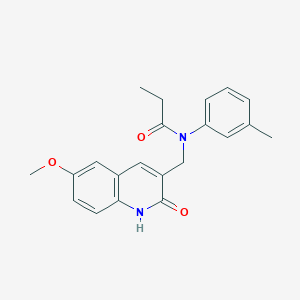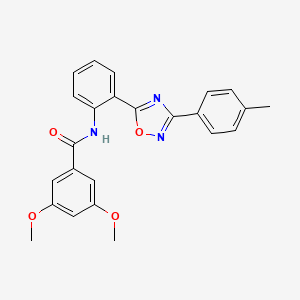
3,5-dimethoxy-N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, commonly known as DMT, is a chemical compound that has been the subject of scientific research for several decades. The compound is known for its unique biochemical and physiological effects, which have made it a topic of interest for researchers in various fields.
作用機序
The mechanism of action of DMT is not fully understood. However, it is believed to interact with the serotonin receptors in the brain, which are involved in regulating mood, cognition, and other physiological processes. DMT has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its unique effects.
Biochemical and Physiological Effects:
DMT has been shown to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. The compound has also been shown to have hallucinogenic properties, which may be related to its effects on the serotonin system.
実験室実験の利点と制限
DMT has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity, which makes it suitable for use in a range of experimental settings. However, there are also limitations to its use, including the potential for adverse effects on research subjects and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several potential future directions for research on DMT. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mental health conditions. Another area of focus is the investigation of the compound's mechanism of action, which may provide insights into the underlying causes of these conditions. Additionally, there is interest in exploring the potential use of DMT as a tool for spiritual and psychological exploration.
合成法
The synthesis of DMT involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final purification of the product. The synthesis method can vary depending on the specific application and desired purity of the compound.
科学的研究の応用
DMT has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been studied for its potential use in the treatment of various mental health conditions, including depression, anxiety, and addiction. DMT has also been shown to have neuroprotective and anti-inflammatory effects, which may have implications for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3,5-dimethoxy-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-8-10-16(11-9-15)22-26-24(31-27-22)20-6-4-5-7-21(20)25-23(28)17-12-18(29-2)14-19(13-17)30-3/h4-14H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQTPSIIYPFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


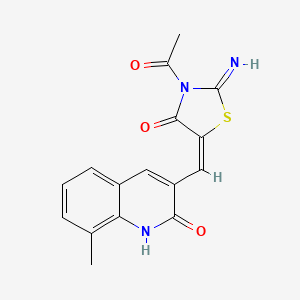

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
